molecular formula C14H12N4O B12912024 3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one CAS No. 111988-04-6

3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one

Cat. No.: B12912024
CAS No.: 111988-04-6
M. Wt: 252.27 g/mol
InChI Key: UXRDHICCCKQKMW-UHFFFAOYSA-N
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Description

3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that features both pyrazole and pyridazine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one typically involves the formation of the pyrazole ring followed by the introduction of the pyridazine moiety. Common starting materials might include hydrazines, diketones, and substituted pyridazines. Reaction conditions often involve refluxing in solvents like ethanol or acetic acid, with catalysts such as acids or bases to facilitate ring closure.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.

    Reduction: Reduction reactions might target the pyridazine ring, potentially converting it to a dihydropyridazine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of dyes, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action would depend on its specific biological activity. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazole
  • 3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-4(5H)-one

Uniqueness

The unique combination of the pyrazole and pyridazine rings in 3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one might confer distinct biological activities or chemical reactivity compared to similar compounds. This uniqueness could be leveraged in designing new drugs or materials with specific properties.

Properties

CAS No.

111988-04-6

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

5-methyl-2-(6-phenylpyridazin-3-yl)-4H-pyrazol-3-one

InChI

InChI=1S/C14H12N4O/c1-10-9-14(19)18(17-10)13-8-7-12(15-16-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

UXRDHICCCKQKMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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